molecular formula C8H10ClN3O4S2 B14126673 3-Methylhydrochlorothiazide CAS No. 890-67-5

3-Methylhydrochlorothiazide

Cat. No.: B14126673
CAS No.: 890-67-5
M. Wt: 311.8 g/mol
InChI Key: OLGOYXCALUVMCM-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide is a compound belonging to the class of benzothiadiazines. These compounds are known for their diverse applications in medicinal chemistry and industrial processes. The structure of this compound includes a benzothiadiazine ring system with a chlorine atom and a sulfonamide group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide typically involves the reaction of 6-chloro-3-methyl-2H-1,2,4-benzothiadiazine-7-sulfonamide with various reagents under controlled conditions. One common method includes the use of chlorinating agents to introduce the chlorine atom into the benzothiadiazine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes multiple purification steps such as recrystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as halogenated or hydroxylated benzothiadiazines .

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms and cancer cells. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-methyl-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and sulfonamide groups contribute to its high reactivity and potential therapeutic applications .

Properties

CAS No.

890-67-5

Molecular Formula

C8H10ClN3O4S2

Molecular Weight

311.8 g/mol

IUPAC Name

6-chloro-3-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide

InChI

InChI=1S/C8H10ClN3O4S2/c1-4-11-6-2-5(9)7(17(10,13)14)3-8(6)18(15,16)12-4/h2-4,11-12H,1H3,(H2,10,13,14)

InChI Key

OLGOYXCALUVMCM-UHFFFAOYSA-N

Canonical SMILES

CC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl

Origin of Product

United States

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